2H-1-Benzopyran-2-one, 3-(triethylsilyl)-
Description
The study of 2H-1-Benzopyran-2-one, 3-(triethylsilyl)- is rooted in the broader fields of heterocyclic and organosilicon chemistry. Understanding the significance of this compound requires an appreciation of the foundational roles played by its core components: the coumarin (B35378) scaffold and the triethylsilyl group.
Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within their rings, form the largest family of organic compounds. sigmaaldrich.comresearchgate.net Their widespread importance is evident in their diverse applications in medicinal chemistry, agrochemicals, and materials science. sigmaaldrich.comresearchgate.net It is estimated that over 85% of new drugs contain heterocyclic moieties, highlighting their critical role in pharmaceutical research. sigmaaldrich.comresearchgate.net
Among the vast array of heterocyclic structures, the coumarin scaffold (2H-1-benzopyran-2-one) is a prominent and versatile class. nih.govfoodb.canist.gov Coumarins are naturally occurring compounds found in numerous plants and are recognized for their broad spectrum of biological activities. nist.govencyclopedia.pub The simple, low molecular weight structure of the coumarin nucleus, combined with its high bioavailability and solubility, makes it an attractive template for the design of new therapeutic agents. nist.gov The coumarin core is a privileged structure in drug discovery, known to interact with various enzymes and receptors in living organisms. nist.gov This has led to the development of coumarin derivatives with anticoagulant, antimicrobial, anti-inflammatory, and anticancer properties. foodb.canist.govencyclopedia.pub
| Field of Application | Examples of Use |
|---|---|
| Medicinal Chemistry | Anticoagulants, antimicrobials, anti-inflammatory agents, anticancer drugs. foodb.canist.govencyclopedia.pub |
| Agrochemicals | Herbicides, insecticides, fungicides. sigmaaldrich.com |
| Materials Science | Fluorescent probes, laser dyes, optical brighteners. wikipedia.org |
| Cosmetics and Perfumes | Fragrance fixatives and enhancers. acgpubs.org |
Organosilicon chemistry, the study of compounds containing carbon-silicon bonds, has become a cornerstone of modern synthetic chemistry. researchgate.net The unique properties of silicon, such as its lower electronegativity and larger atomic size compared to carbon, impart distinct reactivity to organosilicon compounds. researchgate.net These characteristics allow silicon to stabilize adjacent positive charges and to form hypervalent species, expanding its coordination number beyond the typical four. researchgate.net
Contemporary synthetic approaches extensively utilize organosilicon compounds as versatile building blocks and synthetic intermediates. scielo.org.mx The field has seen significant expansion, with a 30% increase in publications in the decade leading up to 2007 compared to the 1990s. researchgate.net Modern applications include their use in transition metal-catalyzed cross-coupling reactions and as stoichiometric reductants in various selective catalytic reductions. researchgate.net The ability to form stable silicon-carbon, silicon-oxygen, and silicon-nitrogen bonds has made organosilicon chemistry indispensable for the stereoselective construction of complex molecules, including oxygen- and nitrogen-containing heterocycles. researchgate.net
The investigation of 2H-1-Benzopyran-2-one, 3-(triethylsilyl)- is driven by the synergistic potential of combining the well-established biological and photophysical properties of the coumarin scaffold with the unique reactivity conferred by the triethylsilyl group. The introduction of a silyl (B83357) group at the C-3 position of the coumarin ring is a key area of research for creating novel derivatives. nih.gov
The C-3 position of the coumarin nucleus is a primary site for chemical modification to access a variety of derivatives with interesting properties. nih.gov The chemical behavior of coumarins is largely dependent on the substituent at this position. researchgate.net Introducing an electron-withdrawing group, such as a phosphoryl group, has been shown to influence the chemical properties and enhance the biological activities of the resulting coumarin. researchgate.net Similarly, the introduction of a bulky and electropositive triethylsilyl group is expected to significantly alter the electronic and steric profile of the coumarin core. This modification can influence the molecule's reactivity, stability, and interactions with biological targets, opening new avenues for research and application.
3-Silylated coumarins, including 2H-1-Benzopyran-2-one, 3-(triethylsilyl)-, are valuable intermediates in advanced chemical design. The silyl group can act as a versatile functional handle, allowing for further chemical transformations. For instance, alkenyl silanes, a related class of organosilicon compounds, are widely used as building blocks in organic synthesis. chemrxiv.org
Recent advancements have led to highly efficient protocols for the synthesis of 3-silylated coumarins. semanticscholar.org Methods such as visible-light photocatalysis allow for the generation of silyl radicals from hydrosilanes, which then add to an alkyne followed by a cascade cyclization to form the desired 3-silylated coumarin in good to excellent yields. chemrxiv.orgsemanticscholar.org These synthetic strategies are operationally simple and tolerate a broad range of functional groups, making 3-silylated coumarins readily accessible. semanticscholar.org The ability to synthesize these compounds efficiently and their potential for further functionalization positions them as key components in the design and construction of complex and biologically relevant molecules. chemrxiv.orgsemanticscholar.org
| Method | Description | Key Features |
|---|---|---|
| Photocatalytic Silylation | Visible-light mediated reaction using hydrosilanes as the silyl radical source with aryl alkynoates. chemrxiv.orgsemanticscholar.org | Mild reaction conditions, high efficiency, good functional group tolerance. semanticscholar.org |
| Organoelectrophotocatalysis | An electrochemical approach for the selective introduction of a silyl group at the C-3 position using an organocatalyst and a hydrogen atom transfer reagent. nih.gov | High selectivity for the C-3 position. nih.gov |
| Minisci-type Reaction | Electrochemical synthesis of silylated heterocycles employing a hydrogen atom transfer catalyst. nih.gov | Applicable to a range of heterocycles including coumarins. nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
647836-34-8 |
|---|---|
Molecular Formula |
C15H20O2Si |
Molecular Weight |
260.40 g/mol |
IUPAC Name |
3-triethylsilylchromen-2-one |
InChI |
InChI=1S/C15H20O2Si/c1-4-18(5-2,6-3)14-11-12-9-7-8-10-13(12)17-15(14)16/h7-11H,4-6H2,1-3H3 |
InChI Key |
RSCYEMDXOBISFI-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C1=CC2=CC=CC=C2OC1=O |
Origin of Product |
United States |
Synthetic Methodologies for 2h 1 Benzopyran 2 One, 3 Triethylsilyl
Direct Silylation Approaches at the C3-Position of the Benzopyran Core
Direct silylation involves the functionalization of the C3-H bond of a 2H-1-benzopyran-2-one substrate. This approach is attractive for its atom economy, as it avoids the need for pre-functionalized starting materials.
Palladium catalysis is a powerful tool for C-H bond activation and functionalization in heterocyclic chemistry. nih.gov For coumarins, palladium-catalyzed reactions such as arylation and alkenylation have been shown to be highly regioselective. nih.gov The C3 position can undergo electrophilic palladation, creating a C3-palladium intermediate that facilitates coupling reactions. nih.gov While palladium-catalyzed methods are well-established for introducing various substituents onto the coumarin (B35378) core, specific examples detailing the direct C3-H silylation with reagents like triethylsilane are not extensively documented in prominent literature, suggesting that this particular transformation may present unique challenges compared to other coupling reactions. researchgate.netwikipedia.org Research in palladium-catalyzed C-H silylation often utilizes directing groups to achieve regioselectivity, a strategy that has been successfully applied to other heterocycles like indoles. core.ac.uk
Visible-light photocatalysis has emerged as a mild and efficient method for generating radicals and forging new chemical bonds. A notable strategy for the synthesis of 3-silylated coumarins involves a photocatalytic radical cascade reaction of aryl alkynoates with hydrosilanes, including triethylsilane. libretexts.orgnih.gov
In this approach, a photocatalyst, under visible light irradiation, facilitates the generation of a silyl (B83357) radical from a hydrosilane. This radical then adds to the alkyne of an aryl alkynoate. The reaction proceeds through a cascade of cyclization and migration steps, ultimately leading to the formation of the 3-silylated coumarin in good to excellent yields. organic-chemistry.org N-aminopyridinium salts can serve as effective hydrogen atom transfer (HAT) reagents to generate the necessary silyl radicals from hydrosilanes under photoredox conditions. libretexts.orgorganic-chemistry.org This method is distinguished by its operational simplicity and tolerance of a broad range of functional groups. organic-chemistry.org
An organoelectrophotocatalytic C-H silylation of heteroarenes has also been developed, which operates through a dehydrogenative cross-coupling mechanism with hydrogen gas evolution. libretexts.org This technique employs 9,10-phenanthrenequinone as both an organocatalyst and a hydrogen atom transfer (HAT) reagent, removing the need for external oxidants or metal co-catalysts. libretexts.org While broadly applied to various heteroarenes, its specific application to coumarin C3-silylation follows the general principle of modern photocatalytic C-H functionalization. libretexts.orgyoutube.com
Below is a table summarizing the results from a representative study on the photocatalytic synthesis of 3-silylated coumarins.
| Entry | Aryl Propiolate (Substituent) | Hydrosilane | Product | Yield (%) |
| 1 | Phenyl | Triethylsilane | 3-(Triethylsilyl)-2H-1-benzopyran-2-one | 81 |
| 2 | 4-Methylphenyl | Triethylsilane | 6-Methyl-3-(triethylsilyl)-2H-1-benzopyran-2-one | 89 |
| 3 | 4-Methoxyphenyl | Triethylsilane | 6-Methoxy-3-(triethylsilyl)-2H-1-benzopyran-2-one | 85 |
| 4 | 4-Chlorophenyl | Triethylsilane | 6-Chloro-3-(triethylsilyl)-2H-1-benzopyran-2-one | 76 |
| 5 | Phenyl | Dimethylphenylsilane | 3-(Dimethylphenylsilyl)-2H-1-benzopyran-2-one | 56 |
| 6 | Phenyl | tert-Butyldiphenylsilane | 3-(tert-Butyldiphenylsilyl)-2H-1-benzopyran-2-one | 70 |
| Data sourced from a study on photocatalytic silylation of aryl alkynoates. organic-chemistry.org |
Transition-metal-free C-H functionalization offers a cost-effective and environmentally benign alternative to metal-catalyzed reactions. Base-promoted protocols are a key strategy within this area. While metal-free, regioselective C-H functionalization of coumarins at the C3-position has been successfully demonstrated for aroylation using TBHP (tert-butyl hydroperoxide) as a mediator, specific reports on base-promoted direct C3-silylation are less common. researchgate.net The success in C3-aroylation suggests that, mechanistically, the C3-H bond of the coumarin core is susceptible to radical functionalization under metal-free conditions, opening a potential avenue for the development of analogous direct silylation methods. researchgate.net
Indirect Synthetic Routes via Precursor Functionalization and Cyclization
Indirect routes build the 3-silylated coumarin structure from acyclic precursors that already contain the silyl moiety. This approach offers greater control over the placement of the silyl group by incorporating it into one of the key building blocks before the final ring-forming step.
The Baylis-Hillman reaction is a versatile carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, typically catalyzed by a tertiary amine like DABCO. organic-chemistry.orgyoutube.com This methodology has been effectively applied to the synthesis of 3-substituted coumarins. researchgate.net
A logical, though not explicitly detailed in reviewed literature for this specific compound, synthetic strategy involves the reaction of a salicylaldehyde (B1680747) derivative with a triethylsilyl-substituted acrylate (B77674) ester. The resulting Baylis-Hillman adduct, a densely functionalized molecule, would contain the necessary components for cyclization. Subsequent acid- or base-mediated intramolecular cyclization (lactone formation) would yield the target 2H-1-benzopyran-2-one, with the triethylsilyl group pre-installed at the C3 position. organic-chemistry.orgresearchgate.net This method leverages the known reactivity of Baylis-Hillman adducts derived from salicylaldehydes as effective precursors to the coumarin scaffold. organic-chemistry.org
The Sonogashira reaction is a robust and widely used cross-coupling method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper species. nih.gov This reaction is highly effective for synthesizing silylated coumarins through a multi-step, one-pot, or cascade sequence.
The general approach involves the Sonogashira coupling of an ortho-iodo- or ortho-bromophenol with a silylated alkyne, such as (triethylsilyl)acetylene. nih.gov The resulting 2-((triethylsilyl)ethynyl)phenol intermediate can then undergo intramolecular cyclization to form the coumarin ring. Various methods can trigger this cyclization, including palladium-catalyzed carbonylative cyclization, where carbon monoxide is introduced to form the carbonyl group of the lactone. libretexts.org This cascade approach, combining Sonogashira coupling with a subsequent cyclization, provides a powerful and convergent route to complex coumarin derivatives like 2H-1-Benzopyran-2-one, 3-(triethylsilyl)-. libretexts.org
Multi-Component Reactions for 3-Substituted Coumarins
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the starting materials into the final structure. frontiersin.org These reactions are advantageous due to their operational simplicity and high atom economy compared to traditional multi-step syntheses. frontiersin.org Various MCRs have been developed for the synthesis of 3-substituted coumarins, which could be adapted for the synthesis of silylated derivatives.
One common approach involves the condensation of a salicylaldehyde derivative, an active methylene (B1212753) compound, and a third component which can vary to introduce diversity at the 3-position. For instance, a three-component reaction of salicylaldehyde, an amine, and diethyl malonate can yield coumarin-3-carboxamides. nih.gov While not directly producing a silylated coumarin, these methods highlight the potential of MCRs to construct the core coumarin structure, which could then be subjected to a subsequent silylation step.
Another example is the one-pot, three-component synthesis of 3-heteroaryl-coumarins using an acetylcoumarin synthon, demonstrating the versatility of MCRs in generating diverse 3-substituted coumarins. frontiersin.org The development of MCRs that directly incorporate a silyl-containing reactant is a promising area for the direct synthesis of compounds like 2H-1-Benzopyran-2-one, 3-(triethylsilyl)-. However, literature primarily focuses on the synthesis of other 3-substituted coumarins, such as those with aryl, alkyl, or heterocyclic substituents. frontiersin.orgnih.gov
A notable development in the synthesis of 3-silylated coumarins is a photocatalytic approach that utilizes a radical cascade reaction. This method involves the reaction of aryl alkynoates with hydrosilanes in the presence of a photocatalyst. chemrxiv.orgresearchgate.netresearchgate.netbohrium.comchemrxiv.org Specifically, the reaction of phenyl propiolate with triethylsilane under visible light photocatalysis, using an N-aminopyridinium salt as a hydrogen atom transfer reagent, has been shown to produce 3-(triethylsilyl)coumarin in good yield. chemrxiv.orgresearchgate.netresearchgate.netbohrium.comchemrxiv.org This reaction proceeds through the addition of a silyl radical to the alkyne, followed by a cyclization/migration cascade to form the final product. chemrxiv.orgresearchgate.netresearchgate.netbohrium.comchemrxiv.org
Table 1: Photocatalytic Synthesis of 3-Silylated Coumarins This table is interactive. You can sort and filter the data.
| Entry | Hydrosilane | Product | Yield (%) |
|---|---|---|---|
| 1 | Triethylsilane | 3-(Triethylsilyl)coumarin | 85 |
| 2 | Tri-n-propylsilane | 3-(Tri-n-propylsilyl)coumarin | 82 |
| 3 | Tri-n-butylsilane | 3-(Tri-n-butylsilyl)coumarin | 78 |
| 4 | Tri-iso-propylsilane | 3-(Tri-iso-propylsilyl)coumarin | 75 |
| 5 | Triphenylsilane | 3-(Triphenylsilyl)coumarin | 89 |
| 6 | Dimethylphenylsilane | 3-(Dimethylphenylsilyl)coumarin | 56 |
| 7 | Benzyldimethylsilane | 3-(Benzyldimethylsilyl)coumarin | 69 |
Data sourced from Ladumor et al. chemrxiv.orgresearchgate.netresearchgate.netbohrium.comchemrxiv.org
Solid-Phase Synthesis Techniques for Silylated Benzopyran Libraries
Solid-phase synthesis has emerged as a powerful tool for the rapid generation of libraries of organic molecules, including benzopyrans. This technique involves attaching a starting material to a solid support (resin) and then carrying out a series of reactions to build the desired molecule. The use of a solid support simplifies purification, as excess reagents and byproducts can be washed away.
While specific examples of the solid-phase synthesis of 2H-1-Benzopyran-2-one, 3-(triethylsilyl)- are not prevalent in the literature, the general principles of solid-phase synthesis of benzopyran libraries can be applied. For instance, a library of 3-substituted 2H-benzopyrans has been constructed using solid-phase techniques. frontiersin.org This typically involves the immobilization of a phenolic component onto the resin, followed by reaction with various partners to introduce diversity at different positions of the benzopyran ring.
A potential solid-phase strategy for a silylated benzopyran library could involve:
Immobilization of a salicylaldehyde derivative onto a suitable resin.
Reaction with a silyl-containing active methylene compound or a sequential reaction involving an initial Knoevenagel condensation followed by a silylation step.
Cleavage from the solid support to yield the desired silylated coumarin.
The development of robust solid-phase synthetic routes would enable the high-throughput synthesis of a variety of silylated benzopyrans for screening and optimization of their properties.
Optimization of Reaction Conditions and Yield Enhancement in Silylation
The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product in any chemical synthesis. For the silylation of coumarins to produce 2H-1-Benzopyran-2-one, 3-(triethylsilyl)-, several parameters can be adjusted.
In the context of the photocatalytic silylation of aryl alkynoates, key factors influencing the reaction outcome include the choice of photocatalyst, solvent, light source, and the nature of the hydrogen atom transfer (HAT) reagent. chemrxiv.orgresearchgate.netresearchgate.netbohrium.comchemrxiv.org For the synthesis of 3-(triethylsilyl)coumarin, a systematic optimization of these parameters was performed.
Key Optimization Parameters:
Photocatalyst: Different iridium and ruthenium-based photocatalysts can be screened to find the most efficient one for the specific transformation.
Solvent: The polarity and coordinating ability of the solvent can significantly affect the reaction rate and yield. Solvents such as acetonitrile (B52724), DMF, and DMSO are commonly explored.
HAT Reagent: The efficiency of silyl radical generation depends on the choice of the HAT reagent. N-aminopyridinium salts have proven effective in this role. chemrxiv.orgresearchgate.netresearchgate.netbohrium.comchemrxiv.org
Silane Concentration: The stoichiometry of the hydrosilane can be varied to optimize the yield and minimize side reactions.
A study by Ladumor et al. demonstrated that using fac-[Ir(ppy)3] as the photocatalyst, an N-aminopyridinium salt as the HAT reagent, and blue LED irradiation in acetonitrile provides excellent yields for the synthesis of various 3-silylated coumarins. chemrxiv.orgresearchgate.netresearchgate.netbohrium.comchemrxiv.org The reaction conditions were found to be mild and tolerant of a range of functional groups on the aryl alkynoate and the hydrosilane. chemrxiv.orgresearchgate.netresearchgate.netbohrium.comchemrxiv.org
Further yield enhancement could potentially be achieved through the use of flow chemistry, which can improve irradiation efficiency and reaction control in photocatalytic processes. Additionally, exploring alternative silylation methods, such as transition-metal-catalyzed C-H silylation of a pre-formed coumarin ring, could offer different avenues for optimization.
Reactivity and Chemical Transformations of 2h 1 Benzopyran 2 One, 3 Triethylsilyl
Transformations Involving the Triethylsilyl Group
The carbon-silicon bond at the vinylic C3 position is a key functional handle that can be selectively targeted to introduce a variety of substituents.
The triethylsilyl group serves as an effective leaving group in desilylation reactions, providing a powerful method for the late-stage functionalization of the coumarin (B35378) C3 position. A primary application of this reactivity is in halodesilylation. chemrxiv.org This transformation allows for the efficient replacement of the silyl (B83357) moiety with halogen atoms, yielding 3-halocoumarins, which are themselves valuable synthetic precursors. chemrxiv.org
For instance, the treatment of 3-(triethylsilyl)coumarin with reagents like cyanuric chloride, N-Bromosuccinimide (NBS), or iodine monochloride (ICl) results in the formation of 3-chloro-, 3-bromo-, and 3-iodocoumarin, respectively. chemrxiv.org These reactions typically proceed in high yields and demonstrate the synthetic utility of the silyl group as a placeholder for subsequent functionalization. chemrxiv.org The general principle of leveraging desilylation for tailored functionalization is a widely applied strategy in organic synthesis. researchgate.net
| Reagent | Product | Yield |
|---|---|---|
| Cyanuric Chloride | 3-Chlorocoumarin | 83% |
| N-Bromosuccinimide (NBS) | 3-Bromocoumarin | 80% |
| Iodine Monochloride (ICl) | 3-Iodocoumarin | 70% |
The triethylsilyl group plays a crucial role in directing the regiochemical outcome during its own installation. In a notable photocatalytic synthesis of 3-silyl coumarins from aryl alkynoates, the reaction proceeds via the addition of a silyl radical to the alkyne. chemrxiv.org This initial step dictates the final position of the silyl group, leading exclusively to the 3-silylated coumarin product after a subsequent radical cascade cyclization and migration. chemrxiv.org The regioselectivity is governed by the synergistic interplay between the substrate's electronic properties and the catalytic system. acs.org
Once incorporated, the sterically demanding triethylsilyl group at the C3 position can influence the regioselectivity of further reactions on the coumarin ring by sterically hindering approaches to the C4 position. This can direct incoming reagents to other accessible sites on the molecule, such as the benzene (B151609) ring or the carbonyl group.
The synthesis of 3-(triethylsilyl)coumarin can itself involve a rearrangement. The photoredox-catalyzed reaction of aryl propiolates with hydrosilanes involves a silyl radical addition to the alkyne, followed by a radical cascade that includes cyclization onto the aryl ring and a subsequent migration step before aromatization to yield the final product. chemrxiv.org
While specific rearrangement studies on 2H-1-Benzopyran-2-one, 3-(triethylsilyl)- are not extensively documented, the behavior of other 3-substituted coumarins provides insight into potential pathways. For example, 3-substituted coumarins can undergo rearrangement reactions following a Michael addition. researchgate.net A reaction initiated by the addition of a nucleophile to the C4 position could potentially lead to subsequent cleavage or rearrangement of the C3 substituent. Furthermore, certain coumarin derivatives are known to undergo sigmatropic rearrangements under thermal conditions, such as the chemrxiv.orgnih.gov-sigmatropic rearrangement of a coumarin trichloroacetimidate. researchgate.net The stability and electronic nature of the C-Si bond would influence the feasibility and outcome of such rearrangements for the 3-triethylsilyl derivative.
Reactions of the 2H-1-Benzopyran-2-one Core
The coumarin framework is an α,β-unsaturated lactone fused to a benzene ring, which confers a distinct pattern of reactivity.
The coumarin system possesses multiple sites susceptible to electrophilic and nucleophilic attack. libretexts.orgyoutube.com
Nucleophilic Attack: The system has two primary electrophilic centers: the carbonyl carbon (C2) and the β-carbon of the unsaturated system (C4). While C2 can be attacked by strong nucleophiles, the C4 position is highly susceptible to conjugate (Michael) addition by softer nucleophiles. The reaction of 3-(bromoacetyl)coumarins with various nucleophiles, such as amines and the formation of imidazole (B134444) derivatives, showcases the susceptibility of the coumarin scaffold to nucleophilic substitution and addition reactions. nih.govrsc.org
Electrophilic Attack: The carbonyl oxygen is a site for electrophilic attack, typically involving protonation or coordination to a Lewis acid, which activates the coumarin system towards nucleophilic attack. libretexts.org The benzene portion of the coumarin can undergo electrophilic aromatic substitution, although the electron-withdrawing nature of the pyrone ring can influence the reactivity and directing effects.
| Reaction Type | Reactive Site | Description |
|---|---|---|
| Nucleophilic Attack (Conjugate Addition) | C4 Position | Attack by soft nucleophiles, typical for α,β-unsaturated systems. The C3-silyl group may provide steric hindrance. |
| Nucleophilic Attack | C2 (Carbonyl Carbon) | Attack by hard nucleophiles, leading to ring opening or addition. |
| Electrophilic Attack | Carbonyl Oxygen | Protonation or Lewis acid coordination activates the coumarin ring. |
| Electrophilic Aromatic Substitution | Benzene Ring (C5-C8) | Substitution reactions directed by the existing substituents. |
The coumarin core can participate in various metal-catalyzed reactions to build more complex polycyclic structures. Palladium-catalyzed cross-coupling reactions are effective for functionalizing the coumarin scaffold. For instance, Pd-catalyzed reactions on halo-coumarins are used to introduce new carbon-carbon bonds, demonstrating the stability of the coumarin core under these conditions. researchgate.net
Furthermore, the synthesis of the 3-(triethylsilyl)coumarin itself can be achieved through a photoredox-catalyzed radical cascade cyclization, highlighting a modern approach to forming the coumarin ring. chemrxiv.org The coumarin diene system can also undergo thermal Diels-Alder cycloaddition reactions with electron-poor dienophiles to afford polycyclic adducts, showcasing the core's utility in building molecular complexity. researchgate.net Metal-catalyzed C-H activation on the benzene portion of the coumarin ring represents another powerful strategy for annulation and extended functionalization. acs.org
Photochemical Reactivity and Photo-Induced Transformations
The photochemical behavior of coumarins is a well-documented area of study, characterized by a rich variety of light-induced reactions. For the specific compound, 2H-1-Benzopyran-2-one, 3-(triethylsilyl)- , its photochemical reactivity is expected to be governed by the foundational photochemistry of the coumarin core, modulated by the electronic and steric influence of the triethylsilyl group at the 3-position. The primary photochemical transformations anticipated for this molecule include photodimerization and a potential photo-induced cleavage of the carbon-silicon bond.
The predominant photochemical reaction for coumarin and its derivatives is a [2+2] cycloaddition, leading to the formation of cyclobutane (B1203170) dimers. researchgate.netrsc.org This reaction typically proceeds through the excitation of the coumarin molecule to its triplet state. Upon irradiation, particularly in the presence of a photosensitizer, the triplet state of one coumarin molecule can react with a ground-state molecule to form one of four possible stereoisomeric dimers: syn head-to-head, anti head-to-head, syn head-to-tail, and anti head-to-tail. rsc.org The distribution of these isomers is highly dependent on experimental conditions such as the solvent polarity, the concentration of the coumarin, and the presence of sensitizers. rsc.orgrsc.org For instance, direct irradiation in polar solvents tends to favor the formation of syn dimers, while in less polar solvents, anti-dimers are often the major products. rsc.org This photodimerization is often reversible, with the dimers undergoing photocleavage back to the monomeric coumarin upon irradiation at a different, typically shorter, wavelength. rsc.org
| Dimer Type | Stereochemistry | General Formation Conditions |
|---|---|---|
| syn Head-to-Head | cis | Direct irradiation in polar solvents (e.g., ethanol) |
| anti Head-to-Head | trans | Favored in non-polar solvents (e.g., benzene) |
| syn Head-to-Tail | cis | Often formed in smaller quantities, distribution is solvent and substituent dependent |
| anti Head-to-Tail | trans |
The reactivity of the coumarin triplet state is central to its photodimerization. The quantum yield of intersystem crossing (Φisc) from the excited singlet state to the triplet state can vary significantly with the solvent environment. rsc.orgrsc.org In non-polar solvents like benzene and acetonitrile (B52724), the Φisc for coumarin and its alkyl derivatives is generally low (0.02–0.05), whereas in more polar, hydrogen-bonding solvents like water, it is substantially higher (0.1–0.5). rsc.orgrsc.org The triplet state has a lifetime that is typically in the microsecond range and can be quenched by a ground-state coumarin molecule, leading to dimerization. rsc.org While specific data for 2H-1-Benzopyran-2-one, 3-(triethylsilyl)- is not available, the general photophysical properties of related coumarins provide a basis for understanding its likely behavior.
| Property | Value | Solvent | Reference |
|---|---|---|---|
| Triplet Energy (ET) | 258–261 kJ mol-1 | Various | rsc.org |
| Intersystem Crossing Quantum Yield (Φisc) | 0.02 | Benzene | rsc.orgrsc.org |
| 0.05 | Water | ||
| Self-Quenching Rate Constant (kq) | 3 x 107 M-1s-1 | Benzene | rsc.orgrsc.org |
| 3 x 109 M-1s-1 | Aqueous solution | ||
| Triplet Lifetime (τT) | A few microseconds | Various | rsc.org |
A significant and competing photochemical pathway for silyl-substituted coumarins is the cleavage of the carbon-silicon bond. Recent research on a similar compound, a coumarin derivative bearing a trimethylsilyl (B98337) (TMS) group, revealed a non-typical photolytic reaction. nih.gov Upon irradiation, this silyl-substituted coumarin was observed to undergo desilylation, resulting in the formation of a vinyl coumarin. nih.gov This photo-induced transformation suggests that the C-Si bond is susceptible to cleavage under photochemical conditions, potentially through hydrolysis of an excited state species or via an intramolecular silylcarbonylation mechanism. nih.gov The presence of the bulky and electron-donating triethylsilyl group in 2H-1-Benzopyran-2-one, 3-(triethylsilyl)- may influence the efficiency of this desilylation process compared to a trimethylsilyl analogue. The steric bulk of the triethylsilyl group could also sterically hinder the [2+2] cycloaddition, potentially making the C-Si bond cleavage a more favored pathway.
Mechanistic Investigations of Chemical Transformations Involving 2h 1 Benzopyran 2 One, 3 Triethylsilyl
Elucidation of Radical-Mediated Pathways in Silylation Reactions
The formation of 3-silylated coumarins, including the triethylsilyl derivative, can be efficiently achieved through a radical-mediated cascade reaction. chemrxiv.orgchemrxiv.org This process is initiated by the generation of a silyl (B83357) radical, which then participates in a series of steps to construct the final product. researchgate.netresearchgate.net
A prominent pathway involves visible-light photoredox catalysis, where a hydrosilane (such as triethylsilane) serves as the silyl radical source. bohrium.comchemrxiv.org The reaction is initiated by a photocatalyst that, upon light absorption, facilitates the generation of an electrophilic N-centered radical from a hydrogen atom transfer (HAT) reagent. chemrxiv.org This N-centered radical then abstracts a hydrogen atom from the hydrosilane to produce the key triethylsilyl radical. chemrxiv.org
The subsequent steps follow a radical cascade mechanism:
Radical Addition: The generated silyl radical undergoes a regioselective addition to the alkyne bond of an aryl alkynoate precursor. chemrxiv.org This addition forms a vinyl radical intermediate. chemrxiv.org
Radical Cyclization: The vinyl radical intermediate then adds to the adjacent aryl ring in a 6-endo-trig cyclization fashion. chemrxiv.org This step creates a new carbon-carbon bond and forms the core coumarin (B35378) structure, resulting in another radical intermediate. chemrxiv.org
Oxidation and Aromatization: The cyclized radical species is oxidized to a cationic intermediate, which then undergoes deprotonation to achieve rearomatization, yielding the stable 3-silylated coumarin product. chemrxiv.org
The involvement of radical species in this pathway is supported by experimental evidence. For instance, the reaction is completely inhibited in the presence of radical scavengers like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), which strongly indicates that the transformation proceeds via radical intermediates. chemrxiv.org Furthermore, radical clock experiments can be employed to probe the nature of the C–F bond cleavage step in related radical cross-coupling reactions, suggesting that such processes can occur via a concerted cascade without the formation of a free aryl radical. nih.gov
Role of Catalysts and Reagents in Reaction Mechanism
The success of the silylation reaction hinges on the specific roles of the catalysts and reagents employed. In the photocatalytic synthesis of 3-(triethylsilyl)-2H-1-benzopyran-2-one, a multi-component system is typically used, where each component has a distinct function in the reaction mechanism. chemrxiv.orgresearchgate.net
An alternative approach for C-3 silylation of coumarins involves an organoelectrophotocatalytic strategy. nih.gov This method utilizes 9,10-phenanthrenequinone (PQ) as both an organocatalyst and a hydrogen atom transfer (HAT) reagent, showcasing a transition-metal-free pathway. nih.gov The use of different catalysts, such as those based on palladium or iron, can facilitate other types of functionalization at the C-3 position, often proceeding through different mechanisms like decarboxylative couplings or C-H activation. nih.govorganic-chemistry.org
The table below summarizes the key components and their functions in the widely reported photocatalytic synthesis of 3-silylated coumarins. chemrxiv.orgchemrxiv.org
| Component | Example(s) | Role in Mechanism |
| Photocatalyst | Iridium complexes (e.g., Ir(ppy)₃) | Absorbs visible light to reach an excited state; initiates the reaction by reducing the HAT reagent via a single electron transfer (SET). chemrxiv.orgfrontiersin.org |
| Hydrogen Atom Transfer (HAT) Reagent | N-aminopyridinium salts | Acts as a precursor to the hydrogen-abstracting radical. It is reduced by the photocatalyst and fragments to generate an N-centered radical. chemrxiv.orgresearchgate.net |
| Silyl Radical Source | Hydrosilanes (e.g., Triethylsilane) | Donates a hydrogen atom to the N-centered radical to generate the crucial silyl radical (e.g., triethylsilyl radical). chemrxiv.orgchemrxiv.org |
| Precursor | Aryl alkynoates (e.g., Phenyl propiolate) | The starting material that undergoes silyl radical addition and subsequent cyclization to form the coumarin ring. chemrxiv.org |
| Base/Additive | 2,4,6-Collidine | May be generated during the fragmentation of the HAT reagent; acts as a base to facilitate the final deprotonation and aromatization step. chemrxiv.org |
Identification of Reaction Intermediates and Transition States
The elucidation of a reaction mechanism relies heavily on the identification of transient species, such as reaction intermediates and the transition states that connect them. youtube.com In the radical-mediated synthesis of 3-(triethylsilyl)coumarin, a sequence of short-lived intermediates has been proposed based on mechanistic studies. chemrxiv.org
The primary intermediates in the photocatalytic cascade reaction are outlined below. chemrxiv.org The existence of silyl and N-sulfamidyl radicals is strongly supported by radical trapping experiments. chemrxiv.org Electron spin resonance (ESR) spectroscopy is a powerful technique used to directly detect and characterize such radical intermediates in similar silyl radical-mediated reactions. nih.gov
| Intermediate | Description | Method of Confirmation/Inference |
| N-centered Radical | An electrophilic radical generated from the fragmentation of the HAT reagent after reduction by the photocatalyst. chemrxiv.org | Inferred from the reaction mechanism and supported by the successful hydrogen abstraction from the hydrosilane. chemrxiv.org |
| Silyl Radical (e.g., •SiEt₃) | Formed via hydrogen abstraction from the hydrosilane by the N-centered radical. It is the key species that adds to the alkyne. chemrxiv.org | Involvement confirmed by radical trapping experiments using TEMPO, which inhibits product formation. chemrxiv.org ESR spectroscopy is a standard method for its detection. nih.gov |
| Vinyl Radical | Generated after the regioselective addition of the silyl radical to the carbon-carbon triple bond of the aryl alkynoate precursor. chemrxiv.org | A proposed intermediate in the radical cascade, leading directly to the cyclization step. chemrxiv.org |
| Cyclized Radical Species | Formed upon the 6-endo-trig cyclization of the vinyl radical onto the adjacent aromatic ring. chemrxiv.org | A transient species that precedes the final oxidation and aromatization steps. chemrxiv.org |
| Cationic Intermediate | Formed by the oxidation of the cyclized radical species, which regenerates the ground-state photocatalyst. chemrxiv.org | A proposed intermediate that readily undergoes deprotonation to yield the aromatic coumarin product. chemrxiv.org |
Transition states represent the highest energy points along the reaction coordinate between intermediates. While they are not directly observable due to their fleeting nature, their structures and energies can be modeled using computational methods like Density Functional Theory (DFT) to provide deeper insight into the reaction's energetic landscape. researchgate.net
Kinetic and Thermodynamic Studies of Key Reactions
Kinetic and thermodynamic studies provide quantitative data on reaction rates, equilibria, and energy changes, which are essential for a complete mechanistic understanding. illinois.edu For the photocatalytic synthesis of 3-silylated coumarins, direct and comprehensive kinetic and thermodynamic data are not extensively detailed in the literature. However, certain experimental findings offer valuable insights.
A key piece of kinetic data is the quantum yield (Φ), which measures the efficiency of a photochemical process. For the photocatalytic silylation of aryl alkynoates, a quantum yield of 1.98 was calculated. chemrxiv.org This value, being greater than 1, suggests that a short radical chain mechanism might be involved, but it also confirms that the primary pathway is photocatalytic rather than a long, self-propagating radical chain reaction. chemrxiv.org
These examples highlight the types of analyses that could be applied to the silylation reaction to build a more complete kinetic and thermodynamic profile.
| Parameter | Value/Observation | Significance |
| Quantum Yield (Φ) | 1.98 | Indicates an efficient photochemical process and suggests the predominance of a photocatalytic pathway over a long radical chain mechanism. chemrxiv.org |
| Reaction Kinetics | Pseudo-first-order kinetics | Observed in the hydrolysis of related coumarin prodrugs in buffer solutions. researchgate.net |
| Thermodynamic Control | Enthalpy-entropy compensation | Observed in some coumarin systems, suggesting a common retention mechanism under specific conditions. nih.gov |
Further research combining experimental kinetics with computational modeling would be invaluable for fully delineating the thermodynamic and kinetic landscape of the synthesis of 2H-1-Benzopyran-2-one, 3-(triethylsilyl)-. illinois.edumdpi.com
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis
High-resolution NMR spectroscopy is an indispensable tool for confirming the molecular structure of 3-(triethylsilyl)-2H-1-benzopyran-2-one. Both ¹H and ¹³C NMR would provide definitive evidence for the presence and connectivity of the coumarin (B35378) core and the triethylsilyl substituent.
In a hypothetical ¹H NMR spectrum, one would expect to observe signals corresponding to the aromatic protons of the benzopyran ring. These signals for H-5, H-6, H-7, and H-8 typically appear in the downfield region (approx. δ 7.0-7.8 ppm), with their specific chemical shifts and coupling patterns being influenced by their positions on the benzene (B151609) ring. The H-4 proton, being on the pyrone ring and adjacent to the silyl (B83357) group, would likely appear as a distinct singlet, shifted relative to unsubstituted coumarin due to the electronic effects of the silyl group. The ethyl groups of the triethylsilyl moiety would present characteristic quartet and triplet patterns for the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons, respectively, in the upfield region of the spectrum.
For the ¹³C NMR spectrum, distinct signals would be anticipated for all carbon atoms in the molecule. The carbonyl carbon (C-2) of the lactone would be found significantly downfield (typically δ 160-165 ppm). The carbon atoms of the aromatic ring would resonate in the δ 115-155 ppm range. The C-3 and C-4 carbons would show shifts indicative of the silyl substitution. The carbons of the triethylsilyl group would appear in the upfield region.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction analysis would provide the unambiguous solid-state structure of 3-(triethylsilyl)-2H-1-benzopyran-2-one. While no specific crystal structure has been reported, this technique would determine precise bond lengths, bond angles, and torsion angles. mdpi.com It would confirm the planarity of the coumarin ring system and reveal the exact conformation of the triethylsilyl group relative to the coumarin core. nih.gov Furthermore, analysis of the crystal packing would elucidate any intermolecular interactions, such as π-π stacking or C-H···O hydrogen bonds, which govern the supramolecular architecture. mdpi.com Obtaining suitable single crystals would be a prerequisite for such an analysis. mdpi.com
High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is critical for determining the exact mass of the molecular ion and for proposing fragmentation pathways. For 3-(triethylsilyl)-2H-1-benzopyran-2-one, the molecular ion peak would confirm the elemental composition.
The fragmentation pattern under electron ionization (EI) would likely be influenced by the triethylsilyl group. A common fragmentation pathway for coumarins involves the loss of a CO molecule from the pyrone ring. benthamopen.com For silylated compounds, fragmentation often involves the silicon atom. One would anticipate potential fragmentation pathways to include:
Loss of an ethyl radical ([M - C₂H₅]⁺) from the triethylsilyl group, leading to a stable silicon-centered cation.
Loss of ethene (C₂H₄) via a rearrangement process.
Cleavage of the Si-C3 bond, potentially with charge retention on either the silyl or the coumarin fragment.
The characteristic loss of CO from the coumarin ring, which may occur before or after fragmentation of the silyl group.
A general review of the mass spectrometric fragmentation of alkylsilyl derivatives indicates that these pathways are common. nih.gov HRMS would be essential to distinguish between fragments with the same nominal mass but different elemental compositions, such as the loss of CO versus C₂H₄. benthamopen.com
Electronic Absorption and Emission Spectroscopy for Photophysical Property Analysis
The photophysical properties of coumarins are of significant interest due to their use as fluorescent probes and dyes. scilit.com The introduction of a triethylsilyl group at the 3-position is expected to modulate the electronic properties of the coumarin chromophore.
The electronic absorption (UV-Vis) spectrum would likely show absorption bands characteristic of the π-π* transitions within the coumarin system. The position of the absorption maximum (λ_abs) would be compared to that of unsubstituted coumarin to determine the electronic effect of the silyl group.
Upon excitation, the compound may exhibit fluorescence. The emission spectrum would reveal the fluorescence maximum (λ_em), and the difference between the absorption and emission maxima would provide the Stokes shift. The fluorescence quantum yield (Φ_F) would quantify the efficiency of the emission process. The photophysical properties of coumarins are known to be sensitive to solvent polarity, and investigating this solvatochromism would provide insights into the nature of the excited state. scilit.com While specific data is unavailable, studies on other 3-substituted coumarins show a wide range of absorption and emission characteristics depending on the nature of the substituent. nih.gov
Computational and Theoretical Studies of 2h 1 Benzopyran 2 One, 3 Triethylsilyl
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of molecules. This method is employed to determine optimized molecular geometries, bond lengths, bond angles, and various energetic properties.
Detailed DFT calculations specifically for 3-(triethylsilyl)coumarin are not prominently published. However, the methodology is routinely applied to heterocyclic and organosilicon compounds. mdpi.comnih.gov A typical study would involve geometry optimization using a functional like B3LYP or M06-2X with a suitable basis set, such as 6-311++G(d,p), to find the lowest energy conformation of the molecule. researchgate.net
The optimization process would yield precise data on the planarity of the coumarin (B35378) ring system and the orientation of the bulky triethylsilyl group at the C-3 position. Key parameters such as the C-Si bond length and the Si-C-C bond angles would be determined. Studies on similar substituted coumarins confirm that DFT calculations can accurately reproduce experimental X-ray diffraction data, validating the optimized geometry. nih.gov The planarity of the benzopyranone ring and the relative orientation of substituent groups are critical factors influencing the molecule's electronic properties and intermolecular interactions. mdpi.com
Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Substituted Coumarin. (Note: This data is representative and not specific to 3-(triethylsilyl)coumarin.)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C2=O | ~1.21 Å |
| Bond Length | C3-C4 | ~1.37 Å |
| Bond Length | O1-C9 | ~1.39 Å |
| Bond Angle | C2-O1-C9 | ~121.5° |
| Bond Angle | C3-C4-C4a | ~120.0° |
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and localization of these orbitals are key to predicting how a molecule will behave in a chemical reaction.
For 3-(triethylsilyl)coumarin, an FMO analysis would be performed on the DFT-optimized geometry. The HOMO energy (EHOMO) indicates the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) reflects its ability to accept electrons (electrophilicity). taylorandfrancis.comyoutube.com The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical descriptor of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.net
In coumarin systems, the HOMO is typically a π-orbital distributed across the benzopyranone core, while the LUMO is a π*-orbital. The introduction of a silyl (B83357) group at the C-3 position is expected to influence the energies and distribution of these orbitals. Silyl groups can act as weak electron-donating groups through σ-π hyperconjugation, which would be expected to raise the energy of the HOMO, potentially making the molecule more susceptible to electrophilic attack. Computational analysis can precisely map the electron density of the HOMO and LUMO, identifying the most probable sites for nucleophilic or electrophilic attack. rsc.org For instance, the local reactivity can be quantified using Fukui indices, which are derived from the FMOs and pinpoint specific atoms susceptible to radical, nucleophilic, or electrophilic attack. mdpi.com
Table 2: Typical FMO Energy Values for Coumarin Derivatives in a Vacuum (Illustrative). (Note: This data is representative and not specific to 3-(triethylsilyl)coumarin.)
| Parameter | Calculated Value (eV) | Implication |
|---|---|---|
| EHOMO | -6.5 to -5.8 | Electron-donating ability |
| ELUMO | -2.0 to -1.5 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.0 to 4.8 | Kinetic stability and reactivity |
Computational Modeling of Reaction Mechanisms and Energy Barriers
Computational modeling is instrumental in elucidating complex reaction mechanisms, mapping potential energy surfaces, and calculating the energy barriers associated with transition states. This provides insight into reaction kinetics and helps predict the most favorable reaction pathways.
While no specific mechanistic studies for reactions involving 3-(triethylsilyl)coumarin were found, theoretical methods could be applied to model its synthesis or subsequent transformations. For example, the silylation of a coumarin precursor could be modeled to understand the regioselectivity and reaction energetics. nih.govrsc.org DFT calculations can locate the transition state (TS) structures connecting reactants, intermediates, and products. The calculated activation energy (the energy difference between the transition state and the reactants) determines the reaction rate. nih.gov
For instance, in a hypothetical electrophilic substitution reaction on the coumarin ring, computational modeling could compare the energy barriers for substitution at different positions, thereby predicting the regiochemical outcome. Similarly, reactions involving the C-Si bond, such as protodesilylation, could be modeled to understand the mechanism, which might involve electrophilic attack on the carbon atom attached to the silicon. rsc.org
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into conformational flexibility and the influence of the surrounding environment, such as a solvent. nih.gov MD simulations model the movements of atoms over time by solving Newton's equations of motion.
For 3-(triethylsilyl)coumarin, MD simulations would be particularly useful for understanding the conformational dynamics of the flexible triethylsilyl group. The ethyl chains can adopt numerous conformations, and MD simulations can map the accessible conformational space and the energy barriers between different rotamers. This is crucial for understanding how the molecule's shape fluctuates in solution.
Furthermore, MD simulations can explicitly model solvent effects. By simulating the coumarin derivative in a box of solvent molecules (e.g., water, ethanol, or chloroform), one can study specific solute-solvent interactions, such as hydrogen bonding or van der Waals forces. tandfonline.comresearchgate.net These interactions can significantly impact the molecule's conformation and electronic properties, which is important for predicting its behavior in a realistic chemical environment. nih.gov
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis spectra)
Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and interpretation of experimental data.
NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is a common application of DFT. The Gauge-Including Atomic Orbital (GIAO) method, combined with a DFT functional like B3LYP, is frequently used for this purpose. nih.gov Calculations would be performed on the optimized geometry of 3-(triethylsilyl)coumarin to predict the chemical shifts for all hydrogen and carbon atoms. The predicted spectrum can then be compared to experimental data to confirm the structure. Machine learning approaches are also emerging as a faster, and often equally accurate, alternative to QM-based predictions. mdpi.com
UV-Vis Spectra: The electronic absorption spectra of molecules can be simulated using Time-Dependent Density Functional Theory (TD-DFT). youtube.com This method calculates the energies of electronic transitions from the ground state to various excited states. For 3-(triethylsilyl)coumarin, TD-DFT calculations would predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.com Coumarins typically exhibit strong π-π* transitions in the UV region. researchgate.netnih.gov The calculations can also show how the HOMO→LUMO transition contributes to the main absorption band and how substituents and solvent polarity affect λmax. nih.gov
Table 3: Illustrative Predicted Spectroscopic Data for a Coumarin Derivative. (Note: This data is representative and not specific to 3-(triethylsilyl)coumarin.)
| Spectroscopy | Parameter | Predicted Value |
|---|---|---|
| 1H NMR | H4 Chemical Shift | ~7.8 ppm |
| H5 Chemical Shift | ~7.5 ppm | |
| 13C NMR | C2 Chemical Shift | ~160 ppm |
| C3 Chemical Shift | ~118 ppm | |
| UV-Vis (in Ethanol) | λmax | ~310 nm |
Applications As a Synthetic Building Block and in Advanced Materials Science
Utilization as a Versatile Intermediate in Complex Organic Synthesis
The strategic placement of a triethylsilyl group at the 3-position of the coumarin (B35378) ring system imparts unique reactivity, establishing 3-(triethylsilyl)coumarin as a versatile building block in organic synthesis. The carbon-silicon bond at an electron-deficient vinylic position can be selectively cleaved or can influence the reactivity of the coumarin scaffold, allowing for the synthesis of complex molecules.
The coumarin nucleus, particularly when functionalized at the 3-position, serves as a foundational scaffold for constructing a wide array of heterocyclic systems. rsc.orgsemanticscholar.orgnih.gov Derivatives such as 3-(bromoacetyl)coumarins are well-established as versatile starting materials for synthesizing polyfunctionalized five- and six-membered heterocycles, including thiophenes, imidazoles, pyrazoles, and thiazoles. rsc.orgsemanticscholar.orgnih.gov
The 3-(triethylsilyl) group can function as a synthetic handle, enabling transformations that are otherwise challenging. The C(sp²)-Si bond is susceptible to cleavage by various reagents, most notably fluoride (B91410) ions or under electrophilic conditions. This reactivity allows for ipso-substitution, where the silyl (B83357) group is replaced by other functionalities. This strategy can be used to generate reactive intermediates, such as 3-halocoumarins or 3-coumarinylboronic esters, which are amenable to a range of cross-coupling reactions. For instance, a related compound, 3-bromocoumarin, undergoes palladium-catalyzed Sonogashira cross-coupling to yield 3-alkynylcoumarins, which can then participate in cycloaddition reactions to form complex fused systems like 3-(1,2,3-triazolyl) coumarins. rsc.org The ability to selectively replace the triethylsilyl group opens a pathway to a diverse library of 3-substituted coumarins, which are pivotal precursors for various pharmacologically and industrially significant heterocyclic compounds.
Organosilicon compounds are of great importance in organic chemistry, and the development of new methods for introducing silicon into molecules is an active area of research. While not a conventional silylating agent, 2H-1-Benzopyran-2-one, 3-(triethylsilyl)- possesses the potential to act as a silicon transfer reagent under specific reaction conditions. The lability of the C-Si bond is evident in desilylation reactions, which are often used in synthetic sequences. nih.gov For example, the related trimethylsilyl (B98337) group on a 3-ethynylcoumarin can be readily removed to generate a terminal alkyne. nih.gov
The transfer of the triethylsilyl group to another organic substrate from the coumarin scaffold represents a more advanced application. This could potentially be achieved through transition-metal-catalyzed cross-coupling reactions. In such a process, the coumarin moiety would act as a large, structurally complex leaving group, while the triethylsilyl group is transferred to a target molecule. This approach would be a novel strategy for the site-selective introduction of silicon, leveraging the unique electronic environment of the coumarin ring to facilitate the transfer.
Integration into Functional Materials for Optoelectronic Applications
Coumarin derivatives are renowned for their excellent photophysical properties, including strong fluorescence and photochemical reactivity. mdpi.comnih.gov The introduction of a triethylsilyl group modifies these properties, enhancing solubility, stability, and processability, making 2H-1-Benzopyran-2-one, 3-(triethylsilyl)- and related compounds prime candidates for use in optoelectronic devices and advanced materials.
Dye-sensitized solar cells (DSSCs) have garnered significant attention as a cost-effective alternative to traditional silicon-based photovoltaics. nih.gov The efficiency of a DSSC is critically dependent on the photosensitizer, which is typically an organic dye with a donor-π-acceptor (D-π-A) structure. mdpi.comscilit.com Coumarin derivatives are frequently used as the electron-donating component in these dyes due to their high molar extinction coefficients and tunable electronic properties. researchgate.nettohoku.ac.jp
For a dye to be effective, its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels must be precisely aligned with the conduction band of the semiconductor (typically TiO₂) and the redox potential of the electrolyte. rsc.orgresearchgate.net Substituents at the 3- and 7-positions of the coumarin ring play a crucial role in tuning these energy levels. nih.govmdpi.com The introduction of a 3-(triethylsilyl) group offers several potential advantages.
Inhibition of Aggregation : The steric bulk of the triethylsilyl group can prevent the dye molecules from aggregating on the surface of the TiO₂ electrode, a common problem that leads to efficiency losses. researchgate.net
Enhanced Solubility : The organosilicon group improves the dye's solubility in the non-polar organic solvents often used in the fabrication of DSSCs.
Modulated Electronic Properties : The silyl group can subtly alter the HOMO/LUMO energy gap, influencing the absorption spectrum and charge transfer dynamics.
While many high-efficiency coumarin dyes utilize electron-withdrawing groups at the 3-position to extend π-conjugation, tohoku.ac.jp the unique properties imparted by a silyl group present a compelling alternative design strategy for developing stable and efficient photosensitizers.
| Coumarin Dye Feature | Role in DSSC Performance | Potential Influence of 3-(Triethylsilyl) Group |
|---|---|---|
| Donor-π-Acceptor (D-π-A) Structure | Facilitates intramolecular charge transfer (ICT) upon light absorption. mdpi.com | Acts as a bulky, weakly electron-donating substituent on the π-system. |
| HOMO/LUMO Energy Levels | Must align with semiconductor and electrolyte for efficient electron injection and dye regeneration. rsc.org | Subtly raises HOMO/LUMO levels, potentially fine-tuning the driving force for electron transfer. |
| Molar Extinction Coefficient | Determines the light-harvesting efficiency of the dye. researchgate.net | May slightly alter the absorption maxima and intensity. |
| Aggregation on TiO₂ Surface | Causes fluorescence quenching and reduces power conversion efficiency. researchgate.net | Steric hindrance from the bulky silyl group can suppress aggregation. |
The inherent fluorescence of the coumarin scaffold makes it a cornerstone for the development of luminescent materials, including fluorescent probes and laser dyes that typically operate in the blue-green region of the spectrum. nih.govazooptics.com The photophysical characteristics, such as absorption and emission wavelengths, fluorescence quantum yield, and photostability, are highly sensitive to the nature and position of substituents. researchgate.netdoi.org Generally, fluorescence intensity is enhanced by placing electron-donating groups at the 7-position and electron-withdrawing groups at the 3-position. doi.org
The introduction of a triethylsilyl group at the 3-position provides unique advantages. Research on silylated coumarin dyes has demonstrated that the silyl group can shield the chromophore from environmental effects. acs.org Specifically, the fluorescence of silylated coumarins is significantly less sensitive to changes in the pH of the surrounding medium compared to their non-silylated counterparts. acs.org This resilience is crucial for creating robust fluorescent materials that can perform reliably in diverse chemical environments.
Furthermore, silylation provides a chemical handle for covalently incorporating the dye into a solid matrix, such as a sol-gel glass. acs.orgoptica.org This covalent attachment prevents the dye from leaching out and improves its photostability by restricting intermolecular movements that can lead to non-radiative decay pathways. optica.org This results in solid-state laser materials with enhanced durability and performance compared to traditional systems where the dye is simply physically dissolved in a polymer host. optica.org
| Compound | Substitution Pattern | Key Photophysical Property/Application | Reference |
|---|---|---|---|
| Coumarin 120 (7-amino-4-methylcoumarin) | Amino group at C7 | Exhibits laser action at 440 nm. azooptics.com | azooptics.com |
| Coumarin 153 | Complex fused ring system | Shows enhanced spectral gain and improved photostability in ORMOSIL gel hosts. optica.org | optica.org |
| 7-(diethylamino)-3-(pyridin-2-yl)coumarin (DAPC) | Diethylamino at C7, Pyridyl at C3 | Exhibits a high fluorescence quantum yield of 0.84 with strong blue emission. doi.org | doi.org |
| Silylated Coumarins (general) | Alkoxysilane functionality | Fluorescence is more resilient to pH changes; allows covalent bonding into a xerogel matrix. acs.org | acs.org |
Incorporating coumarin derivatives into polymers is a powerful strategy for creating advanced functional materials with tailored optical, photochemical, and responsive properties. mdpi.comnih.gov Coumarin moieties can be integrated into polymer structures either as pendant groups or within the main chain. mdpi.comscilit.com These materials find use in applications ranging from optical data storage to self-healing polymers and controlled drug delivery systems. mdpi.comscilit.com
A key feature of many coumarin-containing polymers is their ability to undergo a reversible [2πs + 2πs] cycloaddition reaction upon irradiation with UV light. nih.gov This photodimerization allows for the light-induced cross-linking of polymer chains, a property that is exploited to create photo-responsive materials, including shape-memory polymers and self-healing networks. nih.gov
2H-1-Benzopyran-2-one, 3-(triethylsilyl)- is particularly well-suited for integration into advanced polymer architectures, especially hybrid organic-inorganic materials. Silylated dyes functionalized with alkoxysilane groups (e.g., -Si(OR)₃) can participate directly in sol-gel polymerization reactions. acs.org This process allows the dye molecule to become covalently integrated into an inorganic silicate (B1173343) (xerogel) network, resulting in a rigid and transparent material where the chromophore is securely anchored. acs.org This approach combines the processability of polymers with the superior thermal and mechanical stability of inorganic glasses. optica.org The triethylsilyl group itself can also be used as a reactive site for further modification, enabling the attachment of polymerizable groups like acrylates or vinyl ethers, thus converting the coumarin into a functional monomer for creating a new class of silicon-containing optical polymers. researchgate.net
Development of Chemical Probes for In Vitro Research
Information regarding the use of 2H-1-Benzopyran-2-one, 3-(triethylsilyl)- as a synthetic building block for the development of chemical probes for in vitro research is not available in the reviewed scientific literature. Consequently, no detailed research findings or data tables can be presented.
Future Research Directions and Perspectives
Development of More Sustainable and Atom-Economical Synthetic Routes
Current synthetic strategies for 3-silylated coumarins have made significant strides, particularly through photocatalytic methods. One highly efficient protocol utilizes hydrosilanes as the silyl (B83357) radical source with aryl alkynoates, employing N-aminopyridinium salts as hydrogen atom transfer reagents under photoredox catalysis. semanticscholar.orgchemrxiv.orgbohrium.com This reaction proceeds through a radical cascade cyclization, offering good to excellent yields under mild conditions. chemrxiv.orgchemrxiv.org
While this photocatalytic approach represents a significant advancement over previous methods that required harsh conditions like high temperatures, toxic gases (e.g., CO), or high loadings of oxidants, future research should focus on further enhancing the sustainability and atom economy of the synthesis. chemrxiv.org Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. nih.gov
Future research could explore:
Alternative Catalysts: Investigating the use of earth-abundant and less toxic metal catalysts or even metal-free organocatalysts to replace iridium-based photosensitizers.
Solvent-Free Conditions: Developing solid-state or solvent-free reaction conditions to minimize solvent waste, a key goal in green chemistry. rsc.org
Energy Efficiency: Exploring alternative energy sources like mechanochemistry or sonochemistry to drive the silylation and cyclization, potentially reducing the energy consumption associated with photochemistry.
| Synthetic Approach | Advantages | Areas for Future Improvement |
|---|---|---|
| Traditional Thermal Methods | Well-established procedures | Often require high temperatures, strong acids, toxic reagents (CO), and have lower atom economy. chemrxiv.org |
| Visible-Light Photocatalysis | Mild reaction conditions, high efficiency, good functional group tolerance. chemrxiv.orgchemrxiv.org | Reliance on precious metal catalysts (e.g., Iridium), potential for solvent waste. |
| Future Sustainable Routes | Use of earth-abundant catalysts, solvent-free conditions, high atom economy, reduced energy consumption. | Requires novel catalyst design and process optimization. |
Exploration of Novel Reactivity Patterns and Catalytic Transformations
The triethylsilyl group at the 3-position of the coumarin (B35378) ring is not merely a passive substituent; it is a versatile functional handle that opens up a wide array of potential chemical transformations. The synthetic utility of 3-silylated coumarins has been demonstrated through halodesilylation reactions, where the silyl group is efficiently replaced by a halogen. For instance, treatment with cyanuric chloride, N-Bromosuccinimide, or iodine monochloride yields the corresponding 3-chloro, 3-bromo, and 3-iodocoumarins in high yields. chemrxiv.org
Future research should aim to unlock the full synthetic potential of the C-Si bond and the coumarin scaffold. Key areas for exploration include:
Cross-Coupling Reactions: The silyl group can act as a surrogate for a nucleophilic carbon in palladium-catalyzed cross-coupling reactions (e.g., Hiyama coupling), enabling the introduction of various aryl, heteroaryl, or vinyl groups at the 3-position.
Cycloaddition Reactions: The electron-rich double bond of the pyrone ring can participate in cycloaddition reactions, such as Diels-Alder reactions, to construct complex polycyclic systems. itn.ptresearchgate.net The influence of the silyl group on the dienophilic or dienic character of the coumarin core warrants investigation.
Electrophilic and Nucleophilic Additions: The electronic properties imparted by the silyl group could modulate the reactivity of the coumarin ring towards electrophiles and nucleophiles, leading to novel functionalization patterns. nih.gov
Catalytic Asymmetric Transformations: Developing enantioselective catalytic methods to functionalize the coumarin scaffold, using the triethylsilyl group as a directing or activating group, could provide access to chiral molecules with potential biological significance.
Advanced Computational Approaches for Structure-Function Relationships
Computational modeling is an indispensable tool for predicting molecular properties and guiding experimental design. nih.govnih.gov While extensive research has focused on the structure-activity relationships of various coumarin derivatives for applications in medicine and materials, specific computational studies on 3-(triethylsilyl)coumarin are less common. nih.govstanford.edunih.gov
Future research should leverage advanced computational methods to build a deep understanding of the structure-function relationships of this particular compound.
Density Functional Theory (DFT): DFT calculations can be used to model the electronic structure, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential of the molecule. biointerfaceresearch.com This information is crucial for predicting its reactivity, photophysical properties (absorption and emission spectra), and interaction with other molecules or surfaces. rsc.org
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule in different environments, such as in solution or integrated within a polymer matrix. frontiersin.org This is particularly relevant for understanding how the molecule influences the bulk properties of materials.
Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a library of related 3-silylcoumarins with varying silyl substituents, QSAR models can be developed to correlate specific structural features with observed properties, such as fluorescence quantum yield or material performance. nih.gov
| Computational Method | Research Goal | Predicted Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Predict reaction mechanisms and photophysical properties. | Rational design of more efficient syntheses and molecules with tailored optical properties. biointerfaceresearch.com |
| Molecular Dynamics (MD) | Simulate behavior in polymer matrices or on surfaces. | Understanding of material compatibility and performance at the molecular level. frontiersin.org |
| Quantitative Structure-Activity Relationship (QSAR) | Correlate silyl group structure with material properties. | Predictive models to accelerate the discovery of new materials with desired functions. nih.gov |
Integration of 2H-1-Benzopyran-2-one, 3-(triethylsilyl)- into Emerging Material Technologies
The unique combination of a fluorescent coumarin core and a versatile organosilicon moiety makes 2H-1-Benzopyran-2-one, 3-(triethylsilyl)- a promising candidate for advanced materials. Silicon-containing compounds are known to be important in materials science, and coumarins have been extensively studied for their photoresponsive properties. chemrxiv.org
A particularly exciting avenue is the development of photoresponsive polymers. The coumarin moiety can undergo a reversible [2+2] photodimerization reaction upon irradiation with UV light of a specific wavelength (e.g., >300 nm), leading to cross-linking of polymer chains. researchgate.netacs.org This cross-linking can be reversed by irradiation at a different wavelength (e.g., 254 nm), breaking the cyclobutane (B1203170) ring and returning the coumarin to its original state. researchgate.netacs.org This reversible behavior can be harnessed for applications such as:
Smart Materials: Creating materials that can change their properties, such as mechanical strength or solubility, in response to a light stimulus. mdpi.com
Self-Healing Polymers: Incorporating the coumarin derivative into a polymer network could impart self-healing capabilities, where light is used to repair scratches or damage.
Photo-Patterning and Lithography: The wavelength-selective nature of the coumarin dimerization allows for the creation of high-resolution patterns on material surfaces. acs.org
Drug Delivery Systems: Designing photosensitive hydrogels or nanoparticles that can release a payload when triggered by a specific wavelength of light. mdpi.com
The triethylsilyl group can play a crucial role by improving the solubility and compatibility of the coumarin unit within various polymer matrices and by potentially enhancing the thermal stability and mechanical properties of the final material. Future work will focus on synthesizing polymers containing 2H-1-Benzopyran-2-one, 3-(triethylsilyl)- as a pendant group and characterizing their photoresponsive behavior and material properties. oup.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing 3-(triethylsilyl)-substituted 2H-1-benzopyran-2-one derivatives?
- Methodological Answer : A common approach involves refluxing a benzopyran precursor with triethylsilyl reagents in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., ethyl methyl ketone). Post-reaction, purification via column chromatography using gradients of petroleum ether and ethyl acetate is critical to isolate the silylated product . Yield optimization may require adjusting reaction time (10–12 hours) and stoichiometric ratios of the silylating agent.
Q. How can spectroscopic techniques validate the structural integrity of 3-(triethylsilyl)-2H-1-benzopyran-2-one?
- Methodological Answer :
- IR Spectroscopy : Confirm lactone C=O stretching (~1735 cm⁻¹) and Si-C/Si-O bonds (~1050–1250 cm⁻¹).
- NMR : Identify triethylsilyl protons (δ 0.5–1.5 ppm in H NMR; δ -5 to +10 ppm in Si NMR).
- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with silyl groups .
Q. What safety protocols are essential for handling silylated benzopyrans in laboratory settings?
- Methodological Answer :
- PPE : Wear NIOSH/EN 166-certified safety goggles, nitrile gloves, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation risks (GHS Category 3 respiratory irritant) .
- First Aid : For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical attention with the SDS .
Advanced Research Questions
Q. How does the triethylsilyl moiety modulate the reactivity of benzopyran-2-one in catalytic transformations?
- Methodological Answer : The bulky triethylsilyl group enhances steric hindrance, potentially directing regioselectivity in electrophilic substitutions. Computational studies (e.g., DFT) can model electron density shifts and predict sites for functionalization. Comparative experiments with non-silylated analogs are recommended to validate steric/electronic effects .
Q. What experimental conditions prevent decomposition of 3-(triethylsilyl)-2H-1-benzopyran-2-one under acidic or oxidative conditions?
- Methodological Answer :
- Stability Testing : Monitor degradation via HPLC under varying pH and temperature.
- Mitigation Strategies : Use inert atmospheres (N₂/Ar) and non-polar solvents (e.g., hexane) to minimize hydrolysis. Avoid strong acids/bases during purification .
Q. How can researchers resolve contradictions in reported synthetic yields for silylated benzopyrans?
- Methodological Answer :
- Parameter Screening : Systematically test variables (catalyst loading, solvent polarity, silylating agent purity).
- Reproducibility : Cross-validate results using standardized protocols (e.g., controlled humidity, anhydrous conditions) .
Q. What role does the triethylsilyl group play in enhancing bioactivity or pharmacokinetic properties of benzopyran-2-one derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
